3-(Trifluoromethylsulfanyl)azetidine;hydrochloride
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Overview
Description
3-(Trifluoromethylsulfanyl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. The trifluoromethylsulfanyl group attached to the azetidine ring imparts distinct chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride typically involves the reaction of azetidine with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylsulfanyl chloride in the presence of a base to facilitate the substitution reaction on the azetidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylsulfanyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield trifluoromethylsulfinyl or trifluoromethylsulfonyl derivatives.
Scientific Research Applications
3-(Trifluoromethylsulfanyl)azetidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylsulfanyl)azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring’s ring strain also contributes to its reactivity, enabling it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethylphenyl)azetidine;hydrochloride
- 1,3,3-Trimethylazetidine
- Azetidine-2-carboxylic acid
Uniqueness
3-(Trifluoromethylsulfanyl)azetidine;hydrochloride is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties This makes it more reactive and versatile compared to other azetidine derivatives
Biological Activity
3-(Trifluoromethylsulfanyl)azetidine;hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C4H6F3N
- Molecular Weight : 143.09 g/mol
- CAS Number : 50989381
The compound features a trifluoromethylsulfanyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially leading to increased biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following points summarize its mechanisms:
- Receptor Binding : The compound may exhibit high affinity for specific receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Gene Expression Modulation : The compound may affect gene expression related to cellular proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been noted for their ability to inhibit tumor growth through:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Disruption of cell cycle progression.
A study highlighted that azetidine derivatives can induce caspase activation, leading to increased apoptosis in various cancer cell lines .
Antimicrobial Effects
This compound has also been investigated for its antimicrobial properties. Compounds with trifluoromethylsulfanyl groups have shown:
- Activity against Gram-positive and Gram-negative bacteria.
- Potential effectiveness against fungal pathogens.
These effects are likely mediated through the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
In Vivo Studies
In vivo studies conducted on animal models have demonstrated the compound's safety profile and therapeutic potential. For example, a study involving SCID mice indicated that doses up to 50 mg/kg were well tolerated without significant weight loss, establishing a maximum tolerated dose (MTD) for further pharmacodynamics evaluation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its lipophilic nature may facilitate better membrane permeability, enhancing bioavailability.
Data Summary Table
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NS.ClH/c5-4(6,7)9-3-1-8-2-3;/h3,8H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHJHXUPBAPXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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